N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.:
Cat. No.: VC16885590
Molecular Formula: C11H12N4OS
Molecular Weight: 248.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N4OS |
|---|---|
| Molecular Weight | 248.31 g/mol |
| IUPAC Name | N-ethyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C11H12N4OS/c1-3-15(8(2)16)11-14-13-10(17-11)9-5-4-6-12-7-9/h4-7H,3H2,1-2H3 |
| Standard InChI Key | UMXOUIXYKZRWRT-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1=NN=C(S1)C2=CN=CC=C2)C(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide features a 1,3,4-thiadiazole ring substituted at position 5 with a 3-pyridinyl group and at position 2 with an N-ethyl acetamide moiety. The thiadiazole ring contributes to the compound's planar geometry, while the pyridine and acetamide groups introduce polar and hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₄OS | |
| Molecular Weight | 248.31 g/mol | |
| LogP (Partition Coefficient) | ~2.07 (estimated) | |
| Topological Polar Surface Area | ~85 Ų |
The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for bioavailability . The polar surface area (PSA) of ~85 Ų aligns with values observed in CNS-active drugs, hinting at potential blood-brain barrier penetration .
Spectroscopic Characterization
While experimental spectral data for this compound is scarce, analogous 1,3,4-thiadiazoles are typically characterized by:
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IR Spectroscopy: N-H stretching (~3,300 cm⁻¹) and C=O vibrations (~1,680 cm⁻¹) from the acetamide group; C=N stretches (~1,600 cm⁻¹) in the thiadiazole ring .
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NMR: Distinct signals for pyridine protons (δ 8.5–9.0 ppm), thiadiazole-linked methyl groups (δ 1.2–1.5 ppm), and acetamide carbonyls (δ 165–170 ppm in ¹³C NMR) .
Synthesis and Structural Modification
Conventional Synthesis Routes
The compound is synthesized via cyclocondensation of 5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine with ethyl chloroacetate in anhydrous acetone or benzene, catalyzed by sodium acetate.
Reaction Scheme:
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Amination:
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Acetylation:
Table 2: Optimal Synthesis Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Anhydrous acetone | 72–78% |
| Temperature | 0–5°C (Step 1); 60°C (Step 2) | |
| Catalyst | Sodium acetate |
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate reaction kinetics. For example, Sahoo et al. demonstrated that thiadiazole derivatives can be synthesized in 15–20 minutes at 150 W, achieving yields exceeding 85% . This method reduces side reactions and enhances purity, making it scalable for industrial applications.
Biological Activities and Mechanistic Insights
Antimicrobial Activity
Thiadiazole derivatives bearing pyridine rings exhibit broad-spectrum antimicrobial effects:
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MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance potency by disrupting microbial cell wall synthesis .
Computational and Preclinical Studies
Molecular Docking Insights
Docking studies of analogous compounds reveal strong binding affinities (ΔG = −9.2 to −11.5 kcal/mol) to:
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GABA-A receptors: Key interaction residues include α₁-Glu137 and γ₂-Asn60 .
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Carbonic Anhydrase II: Inhibition constant (Kᵢ) of 12–18 nM, suggesting antiepileptic synergy .
Toxicity Profiling
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Acute Toxicity (LD₅₀): >3,800 mg/kg in murine models, indicating a high safety margin .
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Neurotoxicity: Rotarod tests at 100 mg/kg showed no motor impairment, unlike phenobarbital .
Future Directions and Applications
Targeted Drug Design
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Hybrid Molecules: Conjugating the thiadiazole core with pyrrolidine or piperazine moieties may enhance blood-brain barrier penetration .
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Prodrug Strategies: Esterifying the acetamide group could improve oral bioavailability.
Agricultural Chemistry
Thiadiazoles act as plant growth regulators, inducing systemic acquired resistance (SAR) against pathogens. Field trials of analogs increased crop yields by 15–20% in rice and wheat .
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